molecular formula C15H16O5 B027181 trans-Methylkhellactone CAS No. 23733-92-8

trans-Methylkhellactone

Cat. No. B027181
CAS RN: 23733-92-8
M. Wt: 276.28 g/mol
InChI Key: MDDPVXHWOABQJQ-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to trans-Methylkhellactone involves intricate organic synthesis techniques aiming at constructing the characteristic lactone framework. For instance, an efficient synthesis route for trans-α-methylene-γ-butyrolactones starts from syn-homoallylic alcohols via intramolecular mesylate displacement reaction, facilitated by nearby ester groups under the influence of MsCl/Et3N conditions. This method showcases the strategic incorporation of functional groups to achieve the desired lactone structure (Park, Kim, & Kim, 2010).

Molecular Structure Analysis

The molecular structure of trans-Methylkhellactone and its derivatives has been extensively studied through spectroscopic techniques and crystallography. A notable feature is the boat conformation of the heterocyclic ring, allowing for specific substituent positioning that influences the compound's reactivity and interactions. The determination of stereochemistry at critical centers is crucial for understanding the compound's biological functions (Bellesia et al., 1979).

Chemical Reactions and Properties

trans-Methylkhellactone participates in various chemical reactions, highlighting its reactivity and potential for functionalization. For example, its involvement in polar radical crossover cycloaddition reactions showcases its versatility in synthetic chemistry. Such reactions are pivotal for constructing γ-butyrolactones, a core structure in many natural products and pharmaceuticals (Zeller, Riener, & Nicewicz, 2014).

Physical Properties Analysis

The physical properties of trans-Methylkhellactone, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and are critical for its application in various fields of research and industry.

Chemical Properties Analysis

The chemical properties of trans-Methylkhellactone, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are central to its applications in synthesis and drug design. Its reactivity profile is influenced by the lactone moiety and the presence of methyl groups, which can undergo various organic transformations.

For more in-depth information and to explore the vast research conducted on related compounds and methodologies, the following references provide valuable insights into the synthesis, molecular and chemical properties of trans-Methylkhellactone and its analogs.

Scientific Research Applications

  • Transmethylation in Metabolism : Transmethylation processes are crucial for the metabolism of substances like choline, betaine, creatine, and sarcosine in animals (Seeley, 1952).

  • Protein Methylation and Cellular Processes : Protein methylation plays a regulatory role in critical cellular processes, including gene transcription and signal transduction (Murn & Shi, 2017).

  • Transgene Expression in Transgenic Pigs : The expression of transgenes is associated with factors like copy number and CMV promoter methylation in transgenic pigs, aiding in gene function study and protein production (Kong et al., 2009).

  • DNA Methylation in Plant Trait Prediction : DNA methylation data can be instrumental in predicting complex traits such as plant height in Arabidopsis thaliana (Hu et al., 2015).

  • 13C NMR in Khellactone Derivatives : 13C NMR data are crucial for establishing the relative configuration of khellactone derivatives, including trans-4′-methylkhellactone, with its structure determined by x-ray analysis (Macias et al., 1989).

  • Activated Methyl Cycle in Plants : The activated methyl cycle (AMC) is significant in metabolic regulation and methyl utilization in stress-exposed plants (Rahikainen et al., 2018).

  • Chemotactic Transducer Proteins : Chemotactic transducer proteins in Escherichia coli show homology with methyl-accepting proteins from distantly related bacteria, indicating a broader application in bacterial studies (Nowlin et al., 1985).

  • Transgenerational Effects in Plants : Transgenerational effects, as observed in white clover, can influence the growth and behavior of clonal plants, affecting their ecology and evolution (González et al., 2016).

Safety And Hazards

Safety data sheets provide information about the safety and hazards of a compound9. However, a detailed safety data sheet for trans-Methylkhellactone was not found in the sources I searched.


Future Directions

Future research could focus on elucidating the properties and potential applications of trans-Methylkhellactone10. However, specific future directions for research on trans-Methylkhellactone were not found in the sources I searched.


Please note that this analysis is based on the information available to me and may not be comprehensive. For more detailed information, please consult a specialist or conduct further research.


properties

IUPAC Name

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPVXHWOABQJQ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methylkhellactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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